D-Sorbitol 6-phosphate barium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production methods for D-Sorbitol 6-phosphate barium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
D-Sorbitol 6-phosphate barium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield D-glucose 6-phosphate, while reduction may produce D-sorbitol .
Scientific Research Applications
D-Sorbitol 6-phosphate barium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Sorbitol 6-phosphate barium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing the production and utilization of energy within cells . The molecular targets include enzymes like sorbitol-6-phosphate dehydrogenase, which plays a crucial role in the conversion of sorbitol to fructose .
Comparison with Similar Compounds
Similar Compounds
D-Glucose 6-phosphate: Similar in structure but differs in the position of the phosphate group.
D-Mannitol 1-phosphate: Another sugar phosphate with different metabolic pathways.
D-Fructose 6-phosphate: Involved in glycolysis and has different biological functions.
Uniqueness
D-Sorbitol 6-phosphate barium salt is unique due to its specific role in the sorbitol pathway and its interaction with barium ions, which can influence its solubility and stability .
Biological Activity
D-Sorbitol 6-phosphate barium salt is a chemical compound that plays a significant role in carbohydrate metabolism and has various applications in biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
This compound is synthesized through the phosphorylation of D-sorbitol, typically using phosphorylating agents under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are relevant for its biological functions .
D-Sorbitol 6-phosphate acts as a substrate for key enzymes in carbohydrate metabolism. Its interaction with enzymes such as aldose reductase is crucial for the conversion of glucose to sorbitol, implicating it in the polyol pathway. This pathway is particularly important in diabetic conditions where excessive glucose is metabolized into sorbitol, leading to complications such as retinopathy and neuropathy .
Biological Activity
1. Metabolic Role:
- D-Sorbitol 6-phosphate is involved in energy production and utilization within cells. It participates in metabolic pathways that regulate glucose levels and energy homeostasis .
2. Therapeutic Potential:
- Research indicates that D-sorbitol and its derivatives may have therapeutic applications in managing diabetes-related complications due to their role in sugar metabolism. Studies suggest that modulation of the polyol pathway can help mitigate oxidative stress associated with diabetes .
3. Cytotoxic Effects:
- Some studies have explored the cytotoxic effects of sugar phosphates on cancer cells, indicating potential applications in cancer therapy. The mechanisms involve inducing apoptosis through metabolic pathways influenced by sugar phosphates .
Table 1: Summary of Research Findings on this compound
Table 2: Comparison with Similar Compounds
Compound | Structure Similarity | Biological Role |
---|---|---|
D-Glucose 6-phosphate | Similar phosphate group | Central role in glycolysis |
D-Mannitol 1-phosphate | Different phosphate position | Involved in different metabolic pathways |
D-Fructose 6-phosphate | Similar structure | Key player in glycolysis |
This compound exhibits unique properties due to its specific interactions with enzymes involved in the sorbitol pathway, differentiating it from other sugar phosphates like D-glucose 6-phosphate and D-mannitol 1-phosphate .
Properties
IUPAC Name |
barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIDNTXSPRLJW-BTVCFUMJSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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